molecular formula C17H16ClNO B14207966 Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl- CAS No. 834895-53-3

Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-

Cat. No.: B14207966
CAS No.: 834895-53-3
M. Wt: 285.8 g/mol
InChI Key: XCOFUQWIWZWIPP-UHFFFAOYSA-N
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Description

Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl- is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl- typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 3-chloro-4-(1-pyrrolidinyl)phenyl derivatives with benzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl- involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl- is unique due to the presence of the pyrrolidine ring, which enhances its three-dimensional structure and potential biological activity. This structural feature allows for greater interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

834895-53-3

Molecular Formula

C17H16ClNO

Molecular Weight

285.8 g/mol

IUPAC Name

(3-chloro-4-pyrrolidin-1-ylphenyl)-phenylmethanone

InChI

InChI=1S/C17H16ClNO/c18-15-12-14(17(20)13-6-2-1-3-7-13)8-9-16(15)19-10-4-5-11-19/h1-3,6-9,12H,4-5,10-11H2

InChI Key

XCOFUQWIWZWIPP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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